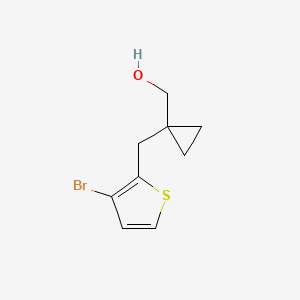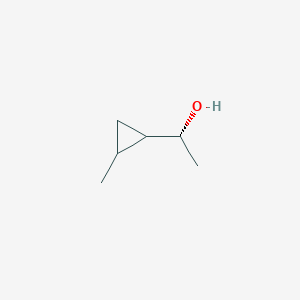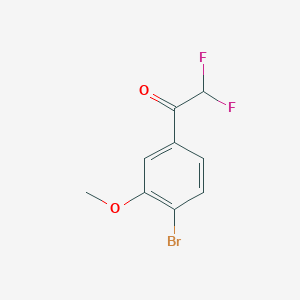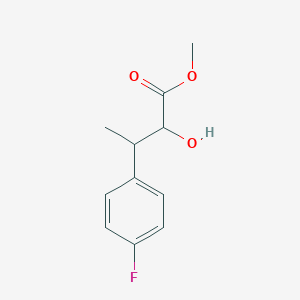
(1-((3-Bromothiophen-2-yl)methyl)cyclopropyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-((3-Bromothiophen-2-yl)methyl)cyclopropyl)methanol: is an organic compound with the molecular formula C9H11BrOS and a molecular weight of 247.15 g/mol This compound features a cyclopropyl group attached to a methanol moiety, with a bromothiophene substituent on the cyclopropyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-((3-Bromothiophen-2-yl)methyl)cyclopropyl)methanol typically involves the reaction of 3-bromothiophene-2-carbaldehyde with cyclopropylmethanol under specific conditions. The reaction is often catalyzed by a base such as sodium hydride or potassium carbonate, and the reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: (1-((3-Bromothiophen-2-yl)methyl)cyclopropyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to form the corresponding thiophene derivative.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium cyanide (KCN) can be employed under appropriate conditions.
Major Products:
Oxidation: Formation of (1-((3-Bromothiophen-2-yl)methyl)cyclopropyl)carboxylic acid.
Reduction: Formation of (1-((3-Thiophen-2-yl)methyl)cyclopropyl)methanol.
Substitution: Formation of (1-((3-Azidothiophen-2-yl)methyl)cyclopropyl)methanol.
Scientific Research Applications
Chemistry: (1-((3-Bromothiophen-2-yl)methyl)cyclopropyl)methanol is used as a building block in organic synthesis. It can be employed in the preparation of various heterocyclic compounds and as an intermediate in the synthesis of pharmaceuticals and agrochemicals .
Biology: In biological research, this compound can be used to study the effects of brominated thiophenes on biological systems. It may also serve as a precursor for the synthesis of biologically active molecules .
Medicine: The compound’s unique structure makes it a potential candidate for drug development. It can be explored for its pharmacological properties and potential therapeutic applications .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of (1-((3-Bromothiophen-2-yl)methyl)cyclopropyl)methanol involves its interaction with specific molecular targets and pathways. The bromine atom and thiophene ring can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological macromolecules, such as proteins and nucleic acids, potentially leading to biological effects .
Comparison with Similar Compounds
- (1-((3-Chlorothiophen-2-yl)methyl)cyclopropyl)methanol
- (1-((3-Fluorothiophen-2-yl)methyl)cyclopropyl)methanol
- (1-((3-Iodothiophen-2-yl)methyl)cyclopropyl)methanol
Comparison: Compared to its analogs, (1-((3-Bromothiophen-2-yl)methyl)cyclopropyl)methanol exhibits unique reactivity due to the presence of the bromine atom. Bromine is more reactive than chlorine and fluorine, making this compound more suitable for certain chemical transformations. Additionally, the bromine atom can be easily substituted with other functional groups, providing versatility in synthetic applications .
Properties
Molecular Formula |
C9H11BrOS |
|---|---|
Molecular Weight |
247.15 g/mol |
IUPAC Name |
[1-[(3-bromothiophen-2-yl)methyl]cyclopropyl]methanol |
InChI |
InChI=1S/C9H11BrOS/c10-7-1-4-12-8(7)5-9(6-11)2-3-9/h1,4,11H,2-3,5-6H2 |
InChI Key |
BIDWZBCTQCMQTC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(CC2=C(C=CS2)Br)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[4-(2,2,2-Trifluoroethyl)phenyl]methanaminehydrochloride](/img/structure/B13603045.png)











